molecular formula C10H14N2O4S B2461133 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid CAS No. 1999072-08-0

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid

Cat. No.: B2461133
CAS No.: 1999072-08-0
M. Wt: 258.29
InChI Key: DBMVJDIJSKPBEK-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid is a sophisticated amino acid derivative designed for advanced peptide synthesis and medicinal chemistry research. Its core value lies in the incorporation of the 1,2-thiazol-5-yl heterocycle—an isostere of common aromatic side chains that can significantly alter a peptide's electronic distribution, binding affinity, and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of modern peptide synthesis, offering orthogonal protection strategies that are stable under acidic conditions but readily cleaved with strong acids like trifluoroacetic acid . This allows researchers to strategically construct complex peptides, particularly those containing other acid-labile functionalities. The 1,2-thiazole (isothiazole) ring is a privileged structure in drug discovery, frequently employed to mimic pyridine or other heteroaromatic systems while introducing unique hydrogen bonding capabilities and dipole moments. Researchers utilize this building block to develop novel peptide-based probes, enzyme inhibitors, and potential therapeutics, especially in targeting protein-protein interactions where the isothiazole's physicochemical properties can be leveraged for enhanced selectivity and potency. Its application is strictly for scientific investigation, including the study of structure-activity relationships and the development of new synthetic methodologies in chemical biology.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-7(8(13)14)6-4-5-11-17-6/h4-5,7H,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMVJDIJSKPBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=NS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Halogenated Ketones

The Hantzsch thiazole synthesis remains a cornerstone for constructing 1,2-thiazole rings. In this method, α-haloketones react with thiourea or thioamides under controlled conditions. For 5-substituted thiazoles, regioselectivity is achieved by positioning substituents on the α-haloketone precursor. For example, 4-chloroacetoacetyl chloride reacts with thiourea in aqueous suspension to yield (2-aminothiazol-4-yl)-acetic acid hydrochloride, as demonstrated in a patented process. Although this yields a 4-substituted thiazole, modifying the halogenated ketone to include an acetic acid moiety could enable 5-substitution.

A critical adaptation involves using bromoacetylated glycine derivatives. For instance, methyl 2-bromo-3-oxobutanoate, when treated with thiourea in tetrahydrofuran (THF) at 0–5°C, forms the thiazole ring adjacent to the glycine backbone. This approach, however, requires meticulous control over reaction stoichiometry and temperature to avoid decarboxylation or side reactions.

One-Pot Cascade Reactions for Thiazole-Amino Acid Conjugates

Modern methodologies employ cascade reactions to streamline synthesis. A one-pot procedure developed by Zhang et al. combines disulfide cleavage, thiocarbonylation, and intramolecular Staudinger reduction to assemble thiazole-containing amino acids enantioselectively. Starting from Boc-protected cysteine derivatives, this method introduces the thiazole ring via aza-Wittig coupling, achieving 75–89% yields with >99% enantiomeric excess.

For 5-substituted thiazoles, replacing the cysteine side chain with a pre-functionalized acetic acid moiety enables direct incorporation. The reaction proceeds in dichloromethane at room temperature, with trimethyltin hydroxide facilitating ester saponification to yield the free carboxylic acid.

Amino Acid Backbone Assembly

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides serve as versatile intermediates for thiazole formation. Reacting N-(4-chlorophenyl)morpholino maleimide with thiosemicarbazide in ethanol yields a thiosemicarbazone intermediate, which undergoes cyclization with phenacyl bromides to form thiazole derivatives. Adapting this method, phenacyl bromides bearing acetic acid esters can be employed to introduce the carboxylic acid functionality directly.

Boc Protection of the Amino Group

Standard Boc Anhydride Protocol

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of THF and water. For example, treating 2-amino-2-(1,2-thiazol-5-yl)acetic acid with Boc₂O and sodium bicarbonate at 0°C affords the Boc-protected derivative in 82% yield. The reaction is quenched with ammonium chloride, and the product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS) Compatibility

Boc-protected amino acids are compatible with Fmoc SPPS, enabling integration into peptide chains. The Trt (trityl) and Boc groups are stable during resin loading and cleavage, with final deprotection achieved using trifluoroacetic acid (TFA). This compatibility underscores the compound’s utility in peptide-based drug discovery.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Conditions Reference
Hantzsch Cyclization α-Bromoketone + Thiourea 78.5% Aqueous, 5–27°C
One-Pot Cascade Disulfide cleavage + Aza-Wittig 89% RT, CH₂Cl₂
Alkylation-Saponification Methyl bromoacetate + Trimethyltin hydroxide 44.5% Reflux, 1,2-dichloroethane
Boc Protection Boc₂O + NaHCO₃ 82% 0°C, THF/H₂O

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

Achieving 5-substitution on the thiazole ring requires precise steric and electronic control. Electron-withdrawing groups on the α-haloketone direct cyclization to the 5-position, as demonstrated in the synthesis of 3-cyclohexyl-4,5-dimethylthiazol-3-ium tetrafluoroborate. Computational modeling of transition states aids in predicting regiochemical outcomes.

Stability of Intermediates

Thiazole-containing amino acids are prone to decarboxylation under acidic or basic conditions. Stabilizing the carboxylic acid as a methyl or benzyl ester during synthesis mitigates this issue. For example, methyl esters are saponified post-cyclization using trimethyltin hydroxide.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

Chemical Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its thiazole component allows for the introduction of diverse functional groups, making it valuable in the development of new materials and pharmaceuticals.

Biological Studies

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to bind with specific molecular targets enables researchers to explore its effects on biological systems, particularly in cancer research where it may modulate enzyme activity related to tumor growth.

Pharmaceutical Development

The compound has shown promise in the development of anticancer agents . For instance, studies have indicated that derivatives of thiazole compounds exhibit significant cytotoxic activity against various human cancer cell lines, including colon and breast cancer . The mechanism involves inhibiting cell proliferation through interaction with cellular targets.

Material Science

In the field of material science, this compound can be used in the production of specialty chemicals and materials due to its unique structural properties. It can enhance the performance characteristics of polymers and other materials when incorporated into formulations.

Case Studies

Study TitleFindingsApplication
Anticancer Activity EvaluationThe compound was tested against multiple cancer cell lines, showing significant inhibition rates (GI50 values around 15.72 µM) .Development of new anticancer drugs
Enzyme Interaction StudiesResearch demonstrated that the compound affects metabolic pathways by modulating enzyme activity .Understanding metabolic diseases
Synthesis of Novel Thiazole DerivativesThe compound was used as a precursor for synthesizing novel derivatives with enhanced biological activity .Pharmaceutical development

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

  • The thiazole-acetic acid backbone facilitates interactions with biological targets, such as enzymes or receptors, via hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key analogs, their structural distinctions, and biological implications:

Compound Name Structural Features Unique Properties Key Differences vs. Target Compound
2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid Methoxy group at thiazole 3-position Higher solubility due to polar methoxy group; anti-inflammatory activity via cyclooxygenase inhibition Lacks Boc group, reducing steric protection and metabolic stability.
2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid Oxazole core instead of thiazole Broader agrochemical applications due to oxazole’s electrophilicity Oxazole’s reduced aromaticity compared to thiazole may weaken target binding.
[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid Amino and 4-methoxyphenyl substituents Enhanced binding to tyrosine kinases; anticancer potential Amino group increases reactivity but requires protection for stability.
Ethyl 2-(2-chlorothiazol-5-yl)acetate Chlorine substituent; ethyl ester Used in agrochemicals for higher electrophilicity Ester group reduces acidity compared to free carboxylic acid.
5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives Thiadiazole core with sulfanyl linkage Anticonvulsant and anticancer activity via thiadiazole’s redox activity Thiadiazole ring lacks the hydrogen-bonding capacity of thiazole.

Impact of Substituents on Bioactivity

  • Heterocycle Core : Thiazole derivatives generally exhibit stronger hydrogen-bonding interactions than oxazole or thiadiazole analogs, which may improve target specificity .
  • Substituent Polarity : Methoxy or carboxylic acid groups enhance solubility but may reduce membrane permeability. For example, 2-(3-Methoxy-1,2-thiazol-5-yl)acetic acid’s polar substituents improve aqueous solubility but limit blood-brain barrier penetration .

Biological Activity

The compound 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid, also known by its CAS number 133498-97-2, is a derivative of thiazole and has garnered interest in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.

  • Molecular Formula : C10H18N2O5
  • Molecular Weight : 246.27 g/mol
  • IUPAC Name : N-((tert-butoxycarbonyl)glycyl)-N-methylglycine
  • Purity : 97.00%

Biological Activity

Research indicates that compounds containing thiazole moieties exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The specific compound has shown promise in several areas:

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains. The presence of the thiazole ring in this compound may contribute to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Enzyme Inhibition

There is evidence suggesting that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, docking studies have indicated potential interactions with proteases, which could be relevant for antiviral applications, particularly against viruses like SARS-CoV-2 .

Anticancer Potential

Preliminary studies have suggested that compounds similar to this compound can induce apoptosis in cancer cells. This effect may be mediated through the modulation of signaling pathways associated with cell survival and proliferation.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of a thiazole derivative with tert-butoxycarbonyl (Boc) protected amino acids. The synthetic route includes several steps:

  • Formation of the thiazole ring.
  • Introduction of the Boc group.
  • Coupling with glycine derivatives.

This multi-step synthesis allows for the generation of various derivatives that may enhance biological activity or selectivity.

Case Studies and Research Findings

StudyFocusFindings
Shaikh et al. (2014)Amino acid transportInvestigated proton uptake associated with amino acid absorption in yeast; relevant for understanding how similar compounds might interact in biological systems .
ResearchGate StudyEnzyme inhibitionExplored potential inhibitory effects on viral proteases; suggests applicability in antiviral drug design .
Anticancer ResearchApoptosis inductionDemonstrated that related compounds can trigger cell death in cancer cell lines; highlights therapeutic potential .

Q & A

Basic: What are the standard synthetic routes for preparing 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid?

Methodological Answer:
The compound can be synthesized via heterocyclization and alkylation strategies. A common approach involves:

  • Step 1 : Condensation of 2-aminothiazole derivatives with a tert-butoxycarbonyl (Boc)-protected amino acid precursor under reflux in acetic acid with sodium acetate as a catalyst. This facilitates the formation of the thiazole-acetic acid backbone .
  • Step 2 : Boc protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF or DCM) to ensure regioselectivity and prevent side reactions .
  • Purification : Recrystallization from a DMF/acetic acid mixture or column chromatography to isolate the product .

Basic: How is the compound characterized to confirm its structural integrity?

Methodological Answer:
Characterization typically involves:

  • Spectral Analysis :
    • 1H/13C NMR : To verify the Boc-protected amino group (e.g., singlet at ~1.4 ppm for tert-butyl protons) and thiazole ring protons (aromatic signals at 7–8 ppm) .
    • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of the Boc group) .
  • Chromatography : TLC or HPLC to confirm purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Intermediate: What experimental conditions optimize the yield of this compound?

Methodological Answer:
Key parameters include:

  • Reagent Ratios : A 10% molar excess of the thiazole precursor relative to the Boc-protected intermediate minimizes unreacted starting material .
  • Temperature : Reflux in acetic acid at 110–120°C for 3–5 hours ensures complete cyclization .
  • Catalyst : Sodium acetate (2.0 equiv) enhances reaction efficiency by maintaining an acidic pH, critical for thiazole ring formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility during recrystallization .

Advanced: How can contradictory spectral data (e.g., unexpected NMR signals) be resolved during characterization?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism : The thiazole ring may exhibit keto-enol tautomerism, leading to split signals. Use variable-temperature NMR to stabilize the dominant tautomer .
  • Impurities : Side products (e.g., unreacted Boc intermediates) can overlap with target signals. Employ gradient elution in HPLC or preparative TLC for separation .
  • Dynamic Processes : Rotameric states of the Boc group may cause signal splitting. Analyze spectra in deuterated DMSO to slow molecular rotation .

Advanced: What computational methods predict the compound’s biological activity or reactivity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to biological targets (e.g., enzymes or receptors). Focus on the thiazole ring and carboxylic acid moiety as pharmacophores .
  • DFT Calculations : Gaussian 09 or ORCA can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic acyl substitution reactions .
  • MD Simulations : GROMACS or AMBER assesses stability in aqueous environments, critical for pharmacokinetic profiling .

Intermediate: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use a fume hood to avoid inhalation of acetic acid vapors during synthesis .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate before disposal .

Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification : Introduce substituents (e.g., halogens or alkyl groups) at the thiazole 5-position via Suzuki coupling or nucleophilic aromatic substitution .
  • Bioisosteric Replacement : Replace the Boc group with alternative protecting groups (e.g., Fmoc) to study steric/electronic effects .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and correlate results with computed binding energies .

Advanced: What strategies resolve low solubility in aqueous buffers during biological testing?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • pH Adjustment : Ionize the carboxylic acid group by preparing sodium salts at pH 7.4 .
  • Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for improved membrane permeability, with in situ hydrolysis .

Intermediate: How can reaction byproducts be identified and minimized?

Methodological Answer:

  • LC-MS Analysis : Identify byproducts (e.g., Boc-deprotected intermediates) via high-resolution mass spectrometry .
  • Kinetic Control : Shorten reaction times to reduce over-alkylation or oxidation of the thiazole ring .
  • Scavenger Resins : Add polymer-bound isocyanate to trap excess Boc anhydride .

Advanced: What crystallographic techniques confirm the compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation from ethanol/water. Use SHELX programs for structure refinement .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to detect polymorphs .
  • Thermal Analysis : DSC/TGA identifies phase transitions or decomposition points affecting crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.